N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide, also known as DMQD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has shown potential in various scientific research areas, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been found to protect neurons from oxidative stress and prevent neurodegeneration. In addition, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has shown antimicrobial activity against various microorganisms, including bacteria and fungi.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been shown to inhibit the activity of NF-kB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been found to have various biochemical and physiological effects. In cancer cells, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been shown to induce apoptosis and inhibit cell growth. In neurons, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been found to protect against oxidative stress and prevent neurodegeneration. In addition, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide has been shown to have antimicrobial activity against various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide for lab experiments is its potential applications in various scientific research areas, including cancer treatment, neuroprotection, and antimicrobial activity. In addition, N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide. One potential direction is to investigate its potential applications in other scientific research areas, such as cardiovascular disease and inflammation. Another direction is to explore its mechanism of action in more detail, to better understand how it interacts with enzymes and proteins in cells. Additionally, future research could focus on developing more effective methods for synthesizing and purifying N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide, to improve its accessibility for researchers.
Synthesis Methods
The synthesis of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide involves the reaction between 3,4-dimethoxybenzaldehyde and 8-hydroxyquinoline in the presence of propanamide. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide is around 70%.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-18(24)23-19(14-8-10-16(26-2)17(12-14)27-3)15-9-7-13-6-5-11-22-20(13)21(15)25/h5-12,19,25H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSQPFPEUYCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]propanamide |
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